molecular formula C21H27N3O2 B2967746 [4-(Dimethylamino)phenyl]-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2379986-88-4

[4-(Dimethylamino)phenyl]-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone

Cat. No. B2967746
M. Wt: 353.466
InChI Key: OSIYDRWUSYHQQC-UHFFFAOYSA-N
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Description

This compound appears to be a complex organic molecule with several functional groups. It contains a phenyl ring, a piperidine ring, and a methanone group, among others. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis would likely involve several steps, including the formation of the piperidine ring, the introduction of the dimethylamino group, and the formation of the methanone group.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl and piperidine rings would give the molecule a certain degree of rigidity, while the dimethylamino and methanone groups could potentially participate in various chemical reactions.



Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly what reactions this compound would undergo. However, the presence of the dimethylamino group suggests that it could act as a base, accepting a proton to form a positively charged ion. The methanone group could potentially undergo reactions typical of ketones, such as nucleophilic addition.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanone group could make the compound soluble in polar solvents, while the nonpolar phenyl and piperidine rings could make it soluble in nonpolar solvents.


Safety And Hazards

Without specific information, it’s hard to say what the safety hazards of this compound might be. As with any chemical, it would be important to handle it with care, using appropriate personal protective equipment and following safe laboratory practices.


Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it were found to have useful pharmaceutical properties, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in clinical trials.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information would be needed. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-5-4-12-22-20(16)26-15-17-10-13-24(14-11-17)21(25)18-6-8-19(9-7-18)23(2)3/h4-9,12,17H,10-11,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIYDRWUSYHQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)aniline

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